molecular formula C9H12F2O B13545987 {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol

{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol

Cat. No.: B13545987
M. Wt: 174.19 g/mol
InChI Key: JBVNYLXQKGCROP-UHFFFAOYSA-N
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Description

{8,8-Difluorotricyclo[3210,2,7]octan-1-yl}methanol is a synthetic organic compound with the molecular formula C9H12F2O It is characterized by a tricyclic structure with two fluorine atoms attached to the octane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol typically involves the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simple organic precursors.

    Hydroxylation: The final step involves the introduction of the hydroxyl group (-OH) to form the methanol derivative. This can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    {8,8-Difluorotricyclo[3.2.1.0,2,7]octane}: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    {8,8-Dichlorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic and steric effects.

    {8,8-Difluorobicyclo[3.2.1]octan-1-yl}methanol: A bicyclic analog with different ring strain and reactivity.

Uniqueness

{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is unique due to its tricyclic structure, which imparts distinct steric and electronic properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12F2O

Molecular Weight

174.19 g/mol

IUPAC Name

(8,8-difluoro-1-tricyclo[3.2.1.02,7]octanyl)methanol

InChI

InChI=1S/C9H12F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h5-7,12H,1-4H2

InChI Key

JBVNYLXQKGCROP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2(C(C1C3)(F)F)CO

Origin of Product

United States

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